molecular formula C36H36N8O9S2 B12379089 Antitumor agent-103

Antitumor agent-103

Cat. No.: B12379089
M. Wt: 788.9 g/mol
InChI Key: NDBRQRCWXVZFBD-UHFFFAOYSA-N
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Description

Antitumor agent-103 is a useful research compound. Its molecular formula is C36H36N8O9S2 and its molecular weight is 788.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Antitumor Agent-103, also known as compound 24l, has garnered attention for its potential as an apoptosis inducer and its antiproliferative effects in various cancer models. This article reviews the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies that illustrate its efficacy.

This compound functions primarily as an apoptosis inducer , which is crucial in cancer therapy. The compound exhibits several key biological activities:

  • Induction of Apoptosis : It triggers programmed cell death in cancer cells, a vital mechanism for eliminating malignant cells.
  • Antiproliferative Activity : The compound inhibits the proliferation of cancer cells, thereby limiting tumor growth.
  • Anti-clony Formation : It prevents the formation of colonies by cancer cells, indicating a reduction in their ability to survive and proliferate independently.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound. Below is a summary of significant findings:

Study ReferenceCancer ModelKey Findings
Various Cancer Cell LinesDemonstrated significant apoptosis induction and reduced colony formation in vitro.
Advanced Solid TumorsPhase 1 trial showed preliminary signs of activity with a notable patient response (8% tumor shrinkage) after treatment with related compounds targeting MYC.
In vitro StudiesThis compound exhibited a dose-dependent inhibition of cell growth across multiple cancer types.

Case Studies

Several case studies highlight the practical applications and observed outcomes following the administration of this compound:

  • Case Study 1 : A patient with pancreatic ductal adenocarcinoma (PDAC) received this compound as part of a treatment regimen. After three weeks, imaging revealed an 8% reduction in tumor size and a significant decrease in circulating tumor DNA (ctDNA), indicating effective target engagement and tumor response.
  • Case Study 2 : In a patient with fusocellular sarcoma who had undergone five previous lines of treatment, this compound was administered at dose level 4. The patient maintained stable disease for approximately eight months, showcasing the compound's potential in heavily pre-treated populations.
  • Case Study 3 : A patient with ovarian cancer experienced stabilization of disease and a 30% reduction in ctDNA after two cycles of treatment with this compound, demonstrating its effectiveness even in challenging cases.

Properties

Molecular Formula

C36H36N8O9S2

Molecular Weight

788.9 g/mol

IUPAC Name

2-[2-[4-[2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethyl]piperazin-1-yl]-2-oxoethyl]sulfanyl-4-phenyl-6-(3,4,5-trimethoxyanilino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C36H36N8O9S2/c1-49-28-20-25(21-29(50-2)32(28)51-3)38-33-27(22-37)31(24-10-6-4-7-11-24)39-36(40-33)54-23-30(45)43-16-14-42(15-17-43)18-19-52-34-35(44(46)53-41-34)55(47,48)26-12-8-5-9-13-26/h4-13,20-21H,14-19,23H2,1-3H3,(H,38,39,40)

InChI Key

NDBRQRCWXVZFBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC(=O)N4CCN(CC4)CCOC5=NO[N+](=C5S(=O)(=O)C6=CC=CC=C6)[O-]

Origin of Product

United States

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